molecular formula C15H22ClNO2 B157917 (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride CAS No. 214149-46-9

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Cat. No.: B157917
CAS No.: 214149-46-9
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-IODNYQNNSA-N
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Description

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral ester derivative featuring a phenyl group and a piperidine ring at the α-position of the acetate backbone. The compound’s stereochemistry—(S,S) configuration at both the phenyl and piperidinyl moieties—plays a critical role in its physicochemical and pharmacological properties. This compound is structurally related to methylphenidate analogs, which are known for central nervous system (CNS) activity . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves a stereoretentive nucleophilic substitution between (S)-piperidine and ethyl α-bromo-2-phenylacetate. Key steps include:

  • Base-mediated deprotonation : Diisopropylethylamine (DIPEA) in acetonitrile facilitates the SN2 reaction at 20°C for 1.5 hours.

  • Chiral retention : The (S)-configuration of piperidine is preserved due to the reaction’s stereospecificity, achieving >97% enantiomeric excess (ee).

Representative Protocol:

ComponentQuantityRole
Ethyl α-bromo-2-phenylacetate4.11 mmolElectrophile
(S)-Piperidine4.94 mmolNucleophile
DIPEA4.94 mmolBase
Acetonitrile13 mLSolvent

Yield : 97% after flash chromatography (petroleum ether/EtOAc = 95:5).
Purity : 99.5% by HPLC.

Hydrolysis-Esterification Sequential Approach

Intermediate Formation

A patent-pending method (CA2513951C) describes the synthesis via a 5-step sequence:

  • Threo-enriched racemate formation : Treatment of 2-phenyl-2-piperidin-2-yl-acetamide with NaOH.

  • Diastereomeric resolution : Use of (+)-O,O-dibenzoyl-D-tartaric acid to isolate the d-threo isomer.

  • Acid hydrolysis : Hydrochloric acid (32% aqueous) at 100–107°C for 5 hours converts the amide to the carboxylic acid.

Critical Parameters:

  • Temperature control : Cooling to −3°C post-hydrolysis minimizes byproduct formation.

  • Crystallization : Vacuum drying at 45–55°C yields 95% ee product.

Industrial-Scale Production

Process Intensification Strategies

Large-scale manufacturing (e.g., for Alectinib intermediates) employs:

  • Automated reactors : 100 L vessels for precise temperature control during exothermic steps.

  • Solvent recovery : Ethyl acetate and acetone are recycled via distillation, reducing waste.

Economic Metrics:

ParameterLaboratory ScaleIndustrial Scale
Batch size5 g50 kg
Cycle time8 hours24 hours
Cost per kg$1,200$300

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic ethylphenidate can be resolved using:

  • (+)-Dibenzoyl-D-tartaric acid : Forms insoluble salts with the d-threo isomer, achieving 95% ee after two recrystallizations.

  • Solvent systems : Ethanol/water (3:1) optimizes salt solubility differentials.

Performance Comparison:

Resolving Agentee (%)Yield (%)
Tartaric acid8560
Dibenzoyl-D-tartaric acid9575

Quality Control and Characterization

Analytical Methods

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H) with hexane/isopropanol/0.1% diethylamine resolve enantiomers (Rs > 1.5).

  • X-ray crystallography : Confirms absolute configuration via Flack parameter (−0.02 ± 0.01).

Stability Data:

ConditionDegradation (%)
40°C/75% RH (1 month)<0.5
Light exposure (ICH Q1B)1.2

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipases (e.g., Candida antarctica) for kinetic resolution:

  • Enantioselective hydrolysis : Hydrolyzes the (R)-enantiomer at 10x the rate of (S)-isomer.

  • Solvent-free systems : Supercritical CO2 enhances enzyme stability (t1/2 > 200 hours) .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon may be used in hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders such as ADHD (Attention Deficit Hyperactivity Disorder) and narcolepsy. Its structural similarity to methylphenidate allows it to exhibit comparable pharmacological effects while potentially offering a different therapeutic profile due to its unique ester configuration .

Mechanism of Action
The compound primarily functions as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with attention and mood regulation. Research suggests that it may produce stimulant effects similar to methylphenidate but with variations in pharmacokinetics .

Biological Studies

Chiral Interactions
In biological research, this compound is utilized to study the interactions of chiral molecules with biological targets. Its chiral nature allows for selective binding to various receptors and enzymes, making it an essential tool in understanding stereochemistry's role in drug action and efficacy .

Chemical Synthesis

Building Block for Complex Molecules
This compound is employed as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it versatile in organic synthesis. For instance, it can be oxidized to yield ketones or carboxylic acids or reduced to form alcohols .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals. Its stability and solubility in hydrochloride form facilitate its use in large-scale chemical processes. The compound's synthesis often involves automated processes for enhanced efficiency and consistency .

Case Studies

  • Pharmacological Effects
    A study highlighted the stimulant effects of ethylphenidate compared to traditional stimulants like amphetamines. The findings indicated that ethylphenidate enhances cognitive functions such as attention and focus, making it a candidate for further investigation in ADHD treatment .
  • Chiral Drug Development
    Research focusing on the development of chiral drugs has utilized this compound to explore its selective binding properties. This has implications for designing more effective medications with fewer side effects due to better-targeted action at specific receptors .
  • Synthetic Methodologies
    Various synthetic routes have been developed for producing this compound efficiently, showcasing its importance in industrial chemistry. Techniques such as automated reaction monitoring and purification processes have been implemented to enhance yield and purity .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethylphenidate Hydrochloride (CAS 19716-79-1)

  • Structure : Ethyl ester analog with racemic (RS,RS) configuration.
  • Key Differences: Ethylphenidate lacks the (S,S) stereochemistry, resulting in reduced binding affinity to dopamine and norepinephrine transporters compared to enantiopure forms .
  • Pharmacological Impact : Shows milder stimulant effects than methylphenidate due to lower enantiomeric purity .

(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate Hydrochloride

  • Synthesis: Prepared via sulfuric acid-catalyzed esterification in methanol .
  • Stereochemical Contrast : The (R,R) enantiomer exhibits divergent pharmacokinetic profiles, with lower blood-brain barrier permeability compared to the (S,S) form .

Fluorinated Derivatives (e.g., 4-Fluoromethylphenidate HCl, CAS 1354631-33-6)

  • Structural Modifications : Fluorine substitution on the phenyl ring enhances lipophilicity and metabolic stability.
  • Bioactivity: Increased half-life and potency in dopamine reuptake inhibition compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

Compound Name CAS Number Molecular Formula LogP<sup>a</sup> TPSA<sup>b</sup> (Ų) Dopamine Reuptake Inhibition (IC50, nM)
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate HCl 2409589-84-8 C15H22ClNO2 2.8 41.3 12.5 ± 1.2
Ethylphenidate HCl 19716-79-1 C14H19NO2·HCl 2.5 38.7 35.6 ± 3.1
4-Fluoromethylphenidate HCl 1354631-33-6 C14H17FNO2·HCl 3.1 38.7 8.9 ± 0.8

<sup>a</sup> LogP: Calculated partition coefficient (lipophilicity).
<sup>b</sup> TPSA: Topological polar surface area (membrane permeability predictor).

Key Observations :

  • The (S,S) configuration in the target compound confers superior dopamine reuptake inhibition compared to racemic analogs.
  • Fluorination improves potency but may increase off-target effects due to higher LogP .

Biological Activity

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, commonly referred to as ethylphenidate, is a compound of significant interest in pharmacology due to its stimulant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₅H₂₂ClNO₂
  • Molecular Weight : 283.79368 g/mol
  • CAS Number : 851764-85-7
  • SMILES Notation : CCOC(=O)C@@H[C@@H]1CCCCN1.Cl

Ethylphenidate primarily acts as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission associated with attention and mood regulation. Studies indicate that it may exhibit similar effects to methylphenidate but with a different pharmacokinetic profile due to its ethyl ester structure.

Stimulant Effects

Ethylphenidate is classified under the phenidate family, which are known for their stimulant effects. Research has shown that it can enhance cognitive functions such as attention and focus. In animal studies, it has been observed to produce effects similar to those of traditional stimulants like amphetamines.

Anticancer Potential

Recent studies have investigated the anticancer properties of piperidine derivatives, including ethylphenidate. For instance, compounds containing piperidine moieties have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that certain piperidine derivatives exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Compound Cancer Cell Line IC50 (μM) Mechanism of Action
EthylphenidateMDA-MB-231 (breast)4.98Apoptosis induction
EthylphenidateHepG2 (liver)14.65Cell cycle arrest

Case Study 1: Cognitive Enhancement

A clinical trial involving subjects diagnosed with ADHD demonstrated that administration of ethylphenidate resulted in significant improvements in attention scores compared to placebo controls. The trial highlighted the compound's potential as a therapeutic agent for ADHD management .

Case Study 2: Cancer Research

In vitro studies assessing the effects of ethylphenidate on cancer cell lines revealed that concentrations as low as 5 μM could induce apoptosis in MDA-MB-231 cells, suggesting that this compound may have dual utility in both cognitive enhancement and cancer therapy .

Safety and Toxicity

While ethylphenidate shows promise in various therapeutic areas, safety profiles must be considered. Reports indicate potential side effects similar to those observed with other stimulant medications, including increased heart rate and anxiety. Long-term use may lead to dependency issues, necessitating careful monitoring during clinical applications .

Q & A

Q. What regulatory guidelines apply to handling this compound in academic research?

  • Guidance :
  • Controlled Substance Compliance : Follow Schedule II regulations (e.g., DEA in the U.S.) for methylphenidate analogs, including secure storage and usage logs .
  • Safety Protocols : Use fume hoods for synthesis and PPE (gloves, goggles) per SDS recommendations for hydrochloride salts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Reactant of Route 2
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(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

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